![molecular formula C10H13ClO2 B3146519 4-(2-Chlorophenoxy)-1-butanol CAS No. 60222-60-8](/img/structure/B3146519.png)
4-(2-Chlorophenoxy)-1-butanol
Overview
Description
4-(2-Chlorophenoxy)-1-butanol (4-CPB) is a synthetic compound that has been studied for its potential uses in a range of scientific research applications. It is a member of the family of phenoxyacetic acids, a class of compounds with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. In
Scientific Research Applications
Sorption and Environmental Fate
4-(2-Chlorophenoxy)-1-butanol belongs to a group of compounds that have been studied for their sorption to soil, organic matter, and minerals, impacting environmental fate and mobility. Studies highlight the importance of soil parameters such as pH, organic carbon content, and iron oxides in determining the sorption behavior of similar phenoxy herbicides. These parameters help rationalize the sorption processes, suggesting that soil organic matter and iron oxides are significant sorbents for these compounds (Werner, Garratt, & Pigott, 2012).
Biofuel Production
The relevance of butanol, including derivatives such as 4-(2-Chlorophenoxy)-1-butanol, extends to biofuel production. Butanol presents as a competitive renewable biofuel due to its favorable properties compared to conventional gasoline, diesel fuel, and other biofuels like ethanol and biodiesel. It demonstrates potential to overcome drawbacks associated with low-carbon alcohols or biodiesel, including higher energy content and lower volatility. Innovations in butanol production, including metabolic engineering and advanced fermentation techniques, are under review to enhance its cost-effectiveness and sustainability as a biofuel (Jin, Yao, Liu, Lee, & Ji, 2011).
Environmental Impact and Toxicity
The environmental persistence and potential toxicity of compounds similar to 4-(2-Chlorophenoxy)-1-butanol, such as chlorophenols, have been assessed in relation to their impact on the aquatic environment. The moderate toxic effects to mammalian and aquatic life, alongside the potential for considerable toxicity to fish upon long-term exposure, have been documented. The presence of adapted microflora significantly influences the persistence of these compounds, highlighting the complex interactions within ecosystems that determine environmental impact (Krijgsheld & Gen, 1986).
Wastewater Treatment
Concerning industrial applications, the treatment of wastewater from pesticide production, which may include compounds like 4-(2-Chlorophenoxy)-1-butanol, is a critical area of research. High-strength wastewater containing a range of toxic pollutants poses challenges for treatment. Biological processes and granular activated carbon are discussed as prevalent methods for treating high-strength wastewaters rich in recalcitrant compounds. These methods aim to achieve efficient removal and ensure compliance with legislative standards, such as the Water Framework Directive (Goodwin, Carra, Campo, & Soares, 2018).
Mechanism of Action
Target of Action
It is suggested that compounds with similar structures may interact with secretory leukocyte protease inhibitor (slpi) . SLPI has been implicated in the progression and metastasis of certain cancers .
Mode of Action
It is known that structurally similar antiseizure molecules interact with their targets in a way that is still unidentified .
Biochemical Pathways
It is known that compounds with similar structures can influence the formation of polychlorinated dibenzo p-dioxins and dibenzo-furans (pcdd/fs) during thermal processes .
Pharmacokinetics
A compound with a similar structure, (s)-n-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (s-23), has been studied in male rats as an animal model of hormonal male contraception .
Result of Action
A compound with a similar structure, (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (cba), has been shown to have electrophysiological effects in canine left ventricular cardiomyocytes .
Action Environment
It is known that the aquatic environment can be contaminated by the application of pesticides with similar structures, posing serious health risks to the aquatic ecosystem and human beings .
properties
IUPAC Name |
4-(2-chlorophenoxy)butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHMMCBERJAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)-1-butanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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